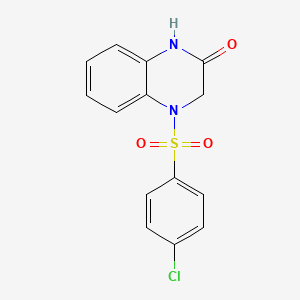
3-(呋喃-2-基甲基)-5-(4-(4-甲氧基苯基)哌嗪-1-羰基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(furan-2-ylmethyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure of this compound suggests that it contains a furan moiety, a piperazine ring, and a pyrimidine dione framework, which are common in various bioactive molecules.
Synthesis Analysis
The synthesis of related furan-containing compounds has been described in the literature. For instance, a series of compounds with a furan-2-ylmethyl moiety have been synthesized starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with different aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates can be cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole, which are then subjected to Mannich's reaction with N-methyl piperazine to produce the final products . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophoric elements that are known to interact with biological targets. The furan ring is a common motif in natural products and pharmaceuticals, often contributing to the molecule's binding affinity and selectivity. The piperazine ring is a feature that is frequently found in drugs with central nervous system activity due to its ability to cross the blood-brain barrier. The pyrimidine dione portion of the molecule is a heterocyclic core that is present in many biologically active compounds and can participate in hydrogen bonding and other non-covalent interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. Furan derivatives can undergo various reactions, including electrophilic substitution and nucleophilic addition. The piperazine ring can be functionalized at the nitrogen atoms, and the pyrimidine dione moiety can engage in condensation reactions. The presence of a methoxyphenyl group suggests potential for further substitution reactions that could modify the compound's pharmacological profile .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(furan-2-ylmethyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione" are not provided, related compounds exhibit properties that are indicative of their potential use as pharmaceuticals. The solubility, melting point, and stability of these compounds are critical for their bioavailability and shelf life. The presence of multiple aromatic systems and heteroatoms in the compound suggests it may have moderate to high lipophilicity, which could influence its absorption and distribution in biological systems .
科学研究应用
合成与潜在的治疗应用
与"3-(呋喃-2-基甲基)-5-(4-(4-甲氧基苯基)哌嗪-1-羰基)嘧啶-2,4(1H,3H)-二酮"结构相关的化合物研究重点在于合成具有潜在治疗应用的新型杂环化合物,包括抗炎、镇痛和抗癌活性。例如,Abu-Hashem 等人(2020 年)探索了源自维斯纳吉酮和凯里酮的新型杂环化合物的合成,展示了显著的抗炎和镇痛活性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。同样,库马尔等人(2017 年)合成了一系列具有潜在抗抑郁和抗焦虑活性的新型衍生物,突出了呋喃-2-基甲基和哌嗪-1-羰基结构在药物化学中的多功能性 (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017)。
抗癌活性
具有呋喃-2-基甲基和哌嗪-1-羰基基序的化合物已被评估其抗癌活性。库马尔等人(2013 年)合成了哌嗪-2,6-二酮衍生物,包括呋喃-2-基甲胺,在几种癌细胞系中显示出良好的抗癌活性,表明这些化合物在癌症治疗中的潜力 (Kumar, Kumar, Roy, & Sondhi, 2013)。
属性
IUPAC Name |
3-(furan-2-ylmethyl)-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-29-16-6-4-15(5-7-16)23-8-10-24(11-9-23)19(26)18-13-22-21(28)25(20(18)27)14-17-3-2-12-30-17/h2-7,12-13H,8-11,14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTAWCPGQVXWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

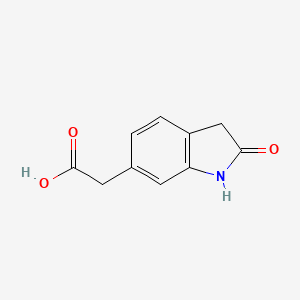

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)
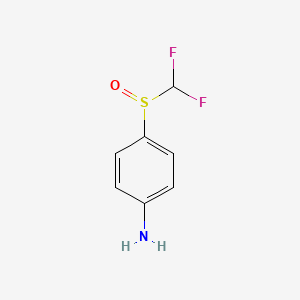

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)

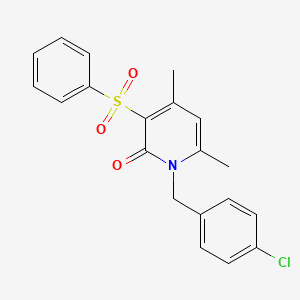
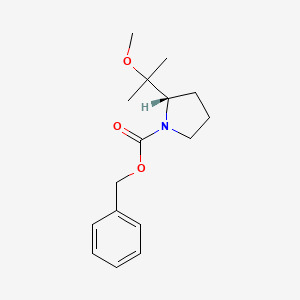

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
